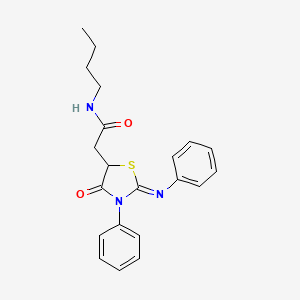

(E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide

Beschreibung

The compound "(E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide" is a thiazolidinone derivative characterized by a central 4-oxo-thiazolidine ring substituted with phenyl and phenylimino groups at positions 3 and 2, respectively. The acetamide side chain at position 5 features an N-butyl substituent, contributing to its hydrophobic properties.

Key structural attributes:

Eigenschaften

IUPAC Name |

N-butyl-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-2-3-14-22-19(25)15-18-20(26)24(17-12-8-5-9-13-17)21(27-18)23-16-10-6-4-7-11-16/h4-13,18H,2-3,14-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWJUSCKNNMNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound belongs to a class of thiazolidine derivatives, which are known for their diverse biological activities. The synthesis typically involves the condensation of thiazolidine derivatives with appropriate acetamides, leading to the formation of the target compound. The structure features a thiazolidine ring that is crucial for its biological activity.

Anticancer Activity

Thiazolidine derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Induction of Apoptosis : Studies have demonstrated that thiazolidine derivatives can activate intrinsic and extrinsic apoptotic pathways in cancer cells, leading to cell death. For instance, compounds similar to this compound have been shown to exhibit significant cytotoxic effects against leukemia and breast cancer cell lines .

- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at various phases, which is essential for halting the proliferation of cancer cells .

- Mechanisms of Action : The mechanisms include modulation of signaling pathways related to cell survival and proliferation, such as the inhibition of PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens:

- Antibacterial Activity : Thiazolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against various bacterial strains .

- Antifungal Properties : Some derivatives have demonstrated antifungal activity, making them potential candidates for treating fungal infections .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidine derivatives:

- Study on Antiproliferative Activity : A study reported that thiazolidine derivatives showed variable degrees of antiproliferative activity against different tumor cell lines, with some compounds displaying IC50 values as low as 7.70 μM .

- Mechanistic Insights : Research has indicated that these compounds can inhibit key enzymes involved in cancer progression and microbial resistance, such as aldose reductase and glucosidases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazolidinones have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide exhibit significant efficacy against various pathogenic strains. For instance, studies have shown that thiazolidinone derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans .

| Pathogen | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Inhibition observed |

| Aspergillus niger | Inhibition observed |

| Candida albicans | Inhibition observed |

Anti-inflammatory Properties

The anti-inflammatory effects of thiazolidinone derivatives have been documented in several studies. Compounds in this class are believed to modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases. For example, specific thiazolidinones have demonstrated the ability to lower levels of pro-inflammatory cytokines in vitro .

Anticancer Activity

Recent research has highlighted the anticancer potential of thiazolidinone derivatives, including this compound. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For instance, thiazolidinones have shown promise against breast and colon cancer cell lines by disrupting cell cycle progression and promoting programmed cell death .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Acetylcholinesterase Inhibition

Compounds containing thiazolidinone structures have also been explored as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, thereby enhancing cognitive function .

Cardiovascular Effects

Some studies have indicated that certain thiazolidinone derivatives may possess cardiovascular benefits by acting as calcium channel blockers or by influencing lipid metabolism, although more research is needed to fully elucidate these effects .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of thiazolidinone derivatives:

- Antimicrobial Efficacy : In a study evaluating various thiazolidinones against bacterial strains, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Activity : A specific derivative demonstrated a reduction in edema in animal models when administered at a dose of 50 mg/kg, indicating its potential for treating inflammatory conditions .

- Anticancer Studies : Thiazolidinones tested on MCF7 cells showed a significant reduction in cell viability with an IC50 value indicating strong anticancer activity .

Analyse Chemischer Reaktionen

Formation of the Phenylimino Substituent

The phenylimino group is typically introduced via Schiff base condensation :

-

Reaction with phenylamine : Aldehydes or ketones react with phenylamine derivatives in the presence of acidic catalysts (e.g., HCl) to form imine bonds .

-

Stabilization of the imine : The phenylimino group is stabilized by conjugation with the thiazolidinone ring, enhancing its reactivity in subsequent reactions .

Mechanism :

-

Aldehyde activation : The carbonyl group of the thiazolidinone intermediate reacts with a phenylamine under acidic conditions.

-

Imine formation : Proton transfer and dehydration yield the phenylimino-substituted thiazolidinone .

N-Butyl Acetamide Substitution

The N-butyl group is introduced via amidation or nucleophilic substitution :

-

Amidation : Acetylation of a thiazolidinone derivative with butylamine or butyl isocyanate under basic conditions (e.g., NaHCO₃) .

-

Reactive intermediate : The acetamide moiety is formed by reacting a primary amine with acetyl chloride in the presence of a base .

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Amidation | Butylamine, acetyl chloride | NaHCO₃, CH₂Cl₂ | 75–85% |

| Nucleophilic substitution | Isocyanate, NaHCO₃ | DMF, 16–24 h | 80–90% |

Stereochemical Considerations

The "(E)" configuration arises from stereochemical control during imine formation:

-

Geometric isomerism : The phenylimino group adopts the (E)-configuration due to steric and electronic factors, favoring the trans arrangement of substituents .

-

Kinetic vs. thermodynamic control : Acidic conditions often favor the thermodynamically stable (E)-isomer by promoting faster imine formation .

Functional Group Compatibility

The compound’s reactivity stems from its heterocyclic and imino functionalities :

-

Electrophilic sites : The thiazolidinone ring’s sulfur and nitrogen atoms enable further substitutions (e.g., alkylation, acylation).

-

Nucleophilic sites : The phenylimino group acts as an electron-deficient center, facilitating reactions with nucleophiles .

Biological and Chemical Stability

-

Thermal stability : The thiazolidinone ring and imine bonds are stable under moderate heating (up to 150°C) .

-

Chemical sensitivity : The compound is susceptible to hydrolysis under strongly acidic/basic conditions, leading to ring-opening .

Research Findings

-

Anticancer activity : Derivatives with thiazolidinone cores exhibit cytotoxicity against MCF-7 cells, attributed to pim-1 kinase inhibition .

-

In vivo efficacy : Tumor growth reduction observed in animal models, suggesting therapeutic potential .

-

SAR studies : Substituent effects on activity highlight the importance of hydrophobic and cationic groups for binding .

This compound’s synthesis leverages versatile cyclization and substitution reactions, enabling tailored functionalization for diverse applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations in the Thiazolidinone Core

Position 2 (Imino Group)

- Target Compound: Phenylimino group.

- Analogues: : 3,4-Dimethylphenylimino group in "N-benzyl-2-{2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide". : Nitro-substituted phenylimino groups (e.g., (E)-5-(3-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one). Nitro groups enhance electrophilicity, impacting reactivity and solubility .

Position 3 (Phenyl Group)

- Target Compound : Unsubstituted phenyl.

- Analogues: : 3-(Phenylsulfonyl) substitution in "N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide". : 4-Methoxyphenyl in "N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide". Methoxy groups enhance solubility via oxygen lone pairs .

Position 5 (Acetamide Side Chain)

- Target Compound : N-butyl chain.

- Analogues: : N-hexyl (compound 5d) and N-benzyl (compound 5e) substituents. Longer alkyl chains (e.g., hexyl) increase hydrophobicity, while aromatic benzyl groups may enhance π-π stacking interactions . : N-(1-hydroxy-2-methylpropan-2-yl) in "2-(4-butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide".

Physicochemical Properties

Melting Points and Stability

- : Thioxo analogues (e.g., 2-thioxo-4-thiazolidinones) generally exhibit higher thermal stability than oxo derivatives, attributed to stronger sulfur-mediated intermolecular interactions .

Spectral Data

- IR Spectroscopy: The target compound’s carbonyl (C=O) and imino (C=N) stretches (~1700 cm⁻¹ and ~1600 cm⁻¹, respectively) align with analogues in and . Sulfonyl or nitro groups introduce additional peaks (e.g., S=O at ~1350 cm⁻¹ in ) .

- NMR: The N-butyl chain’s protons resonate at δ ~0.8–1.5 ppm (triplet for CH₃, multiplet for CH₂), consistent with compound 5c in . Aromatic protons in phenylimino groups appear as multiplets at δ ~7.0–7.5 ppm .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare (E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide?

- Methodological Answer : The synthesis typically involves condensation reactions between thiourea derivatives and maleimides or analogous electrophiles. For example, refluxing in glacial acetic acid with monitoring via TLC ensures controlled reaction progress. Post-synthesis purification through recrystallization (e.g., using ethanol or water) is critical to achieving high purity (>95%) . Similar protocols for thiazolidinone derivatives emphasize stoichiometric control and solvent selection to optimize yields .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the thiazolidinone core and substituent positions. Infrared (IR) spectroscopy confirms functional groups like the carbonyl (C=O) and imine (C=N) stretches. X-ray crystallography, as demonstrated in structural studies of related acetamide derivatives, resolves stereochemical ambiguities and validates bond angles/intermolecular interactions .

Q. How can researchers assess the purity of synthesized batches?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) or Ultra-HPLC coupled with mass spectrometry (LC-MS) provides quantitative purity analysis. Thin-Layer Chromatography (TLC) is a rapid qualitative tool for monitoring reaction progress. Recrystallization in polar solvents (e.g., ethanol) and elemental analysis (C, H, N, S) further ensure batch consistency .

Advanced Research Questions

Q. How can reaction yields be optimized when modifying substituents on the phenyl or thiazolidinone moieties?

- Methodological Answer : Systematic optimization involves:

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate condensation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Temperature Control : Gradual heating (e.g., 60–80°C) prevents side reactions like imine isomerization.

Refer to protocols for analogous thiazolidinone syntheses, which highlight molar ratio adjustments (e.g., 1:1.2 for thiourea:maleimide) to maximize yields .

Q. What strategies resolve contradictions in reported biological activities of thiazolidinone analogs?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Validate compound purity via LC-MS and compare against literature standards .

- Assay Conditions : Standardize in vitro assays (e.g., cell line viability, enzyme inhibition) to control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).

- Structural Confirmation : Use X-ray crystallography to rule out stereoisomer interference .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites. Molecular docking simulations model interactions with biological targets (e.g., enzymes), guiding rational design of derivatives. PubChem-derived data (e.g., InChI keys) enable cross-validation of computational models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for the thiazolidinone core?

- Methodological Answer :

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆). Reference databases (e.g., SDBS) provide solvent-specific benchmarks.

- Tautomeric Equilibria : The thiazolidinone’s keto-enol tautomerism may cause peak splitting; variable-temperature NMR or 2D-COSY experiments resolve dynamic equilibria .

Experimental Design Considerations

Q. What precautions are necessary during scale-up synthesis for in vivo studies?

- Methodological Answer :

- Purification at Scale : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to maintain purity.

- Toxic Byproducts : Monitor for residual acetic acid or maleimide derivatives via GC-MS.

- Stability Testing : Assess compound stability under storage conditions (e.g., -20°C in amber vials) to prevent degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.